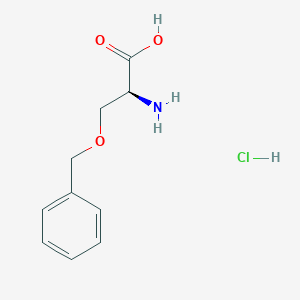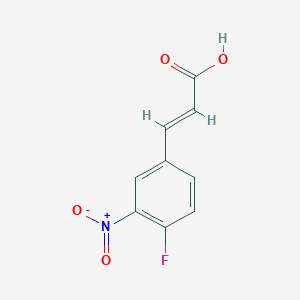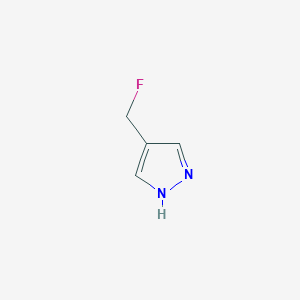
2-Fluoro-2-(2-fluorophenyl)ethan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The molecular formula of “2-Fluoro-2-(2-fluorophenyl)ethan-1-amine” is C8H9F2N . The molecular weight is 157.16 g/mol .Physical And Chemical Properties Analysis
The physical form of “2-Fluoro-2-(2-fluorophenyl)ethan-1-amine” is a powder . The molecular weight is 193.6 g/mol .Scientific Research Applications
Fluorine-18 Labeled Estrogens for Imaging
Research has demonstrated the synthesis of fluorine-18 labeled estrogens, such as 16 alpha-[18F]fluoro-estradiol-17 beta, for selective uptake in target tissues like the uterus in immature rats, suggesting potential applications in medical imaging and diagnostics (Kiesewetter et al., 1984).
Fluorine-19 NMR for Calcium Detection
The use of fluorine-19 nuclear magnetic resonance (19F-NMR) spectroscopy has been explored for detecting intracellular calcium in vivo, employing compounds like 5-fluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (5F-BAPTA), demonstrating the potential for non-invasive measurements of cellular processes (Song et al., 1995).
Analgesic and Anti-inflammatory Activities
Fluorine-containing sydnones with styryl ketone groups have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing promising results in models of pain and inflammation (Deshpande & Pai, 2012).
Orexin-1 Receptor Antagonism in Binge Eating
Compounds with fluorinated elements, such as GSK1059865, have been studied for their role in modulating compulsive food consumption in rats, highlighting potential applications in treating eating disorders (Piccoli et al., 2012).
Safety And Hazards
“2-Fluoro-2-(2-fluorophenyl)ethan-1-amine” is associated with several hazards. It causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-fluoro-2-(2-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXPMHXTQIOYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(2-fluorophenyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1445325.png)




![1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine](/img/structure/B1445336.png)


![Methyl 4-[(chloroacetyl)amino]-3-hydroxybenzoate, tech](/img/structure/B1445340.png)
